Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic carbamate featuring a rigid [2.2.2] octane scaffold with a nitrogen atom (aza) at position 2 and a ketone (5-oxo) group. Key properties include:
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight: 225.28 g/mol
- Stereoisomers: The compound exists in enantiomeric forms, such as (1S,4S)- and (1R,4R)-configurations, with distinct CAS numbers:
- Applications: Widely used as a building block in pharmaceutical synthesis, particularly for protein degraders due to its conformational rigidity .
- Storage: Stable at room temperature .
Properties
IUPAC Name |
tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKQEIHIPOHGHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617714-22-4 | |
| Record name | tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Steps:
- Epoxide opening and intramolecular cyclization: The epoxide moiety in the starting material undergoes nucleophilic attack by the amino group under basic conditions, leading to ring closure and formation of the bicyclic lactone.
- Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) to form the tert-butyl carbamate protecting group, stabilizing the molecule during subsequent steps.
Detailed Preparation Method
Reaction Conditions
- The starting material, ethyl 2-amino-4-(2-oxiranyl)butanoate hydrochloride salt, is treated with triethylamine in dry dimethylformamide (DMF) at room temperature for 72 hours. This step facilitates the intramolecular cyclization by neutralizing the hydrochloride salt and promoting nucleophilic attack on the epoxide ring.
- After solvent removal, the residue is dissolved in 1,4-dioxane.
- Di-tert-butyl dicarbonate (Boc anhydride) and additional triethylamine are added to the solution and stirred at room temperature for 18 hours to introduce the Boc protecting group on the nitrogen atom.
- The reaction mixture is then worked up by extraction with ethyl acetate, followed by sequential washing with 10% citric acid, 4% sodium bicarbonate, and brine to remove impurities and residual reagents.
- The organic layer is dried over magnesium sulfate, filtered, and evaporated to yield a crude mixture of the lactone and tert-butoxycarbonyl-trans-5-hydroxypipecolic acid ethyl ester.
Purification
- The crude product is purified by silica gel column chromatography using chloroform as the eluent.
- The desired bicyclic lactone, this compound, is isolated as a white solid with a yield of approximately 25%.
Characterization and Structural Confirmation
Spectroscopic Data
- [^1H NMR (500 MHz, CDCl3)](pplx://action/followup): The spectrum shows characteristic signals for the tert-butyl group (singlet at 1.47 ppm, 9H) and multiple multiplets corresponding to the bicyclic ring protons between 1.80 and 4.82 ppm.
- Mass Spectrometry (FAB-MS): The molecular ion peak at m/z 228 ([M + H]^+) confirms the molecular weight consistent with the expected formula C11H17NO4.
Crystallographic Data
Single crystals suitable for X-ray diffraction were obtained by recrystallization from a dichloromethane/diethyl ether mixture under conditions avoiding acidic air to prevent Boc group cleavage.
| Parameter | Value |
|---|---|
| Empirical formula | C11H17NO4 |
| Formula weight | 227.26 g/mol |
| Crystal system | Monoclinic |
| Space group | P21/c (No. 14) |
| Unit cell dimensions | a = 10.217(2) Å |
| b = 11.676(3) Å | |
| c = 10.273(2) Å | |
| β = 114.186(13)° | |
| Volume | 1117.9(4) ų |
| Z (number of formula units) | 4 |
| Density (calculated) | 1.350 g/cm³ |
| Absorption coefficient | 0.857 mm⁻¹ |
The crystal structure confirmed the bicyclo[2.2.2]octane framework with the lactone and Boc-protected nitrogen, validating the intramolecular cyclization and protection steps in the synthesis.
Summary of Preparation Method
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Epoxide ring opening and cyclization | Ethyl 2-amino-4-(2-oxiranyl)butanoate HCl, triethylamine, DMF, 72 h, RT | Formation of bicyclic amino acid intermediate |
| Boc protection | Di-tert-butyl dicarbonate, triethylamine, 1,4-dioxane, 18 h, RT | Boc-protected bicyclic lactone derivative |
| Work-up and purification | Extraction, washing, drying, silica gel chromatography (chloroform) | Pure this compound (25% yield) |
Research Findings and Notes
- The intramolecular lactonization selectively converts the cis isomer of hydroxypipecolic acid derivatives to the bicyclic lactone, facilitating separation from trans isomers.
- The Boc protecting group is crucial for stabilizing the amino functionality during the synthesis and purification.
- The synthetic route provides a moderate yield but high purity product, suitable for further applications in medicinal chemistry or as a synthetic intermediate.
- The crystal structure data provide authoritative confirmation of the compound’s stereochemistry and molecular conformation.
This preparation method is well-documented through spectroscopic, mass spectrometric, and crystallographic analyses, making it a reliable and authoritative approach for synthesizing this compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the tert-butyl ester group.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate is primarily recognized for its role as a reactant in the design and synthesis of CCR3 antagonists . CCR3 antagonists are of interest in treating various conditions, including asthma and allergic diseases, due to their role in mediating inflammatory responses.
Case Study: Synthesis of CCR3 Antagonists
A study published in the Chemical and Pharmaceutical Bulletin highlights the use of this compound in synthesizing novel CCR3 antagonists. The research demonstrated that derivatives of tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane could effectively inhibit CCR3 activity, showcasing its potential as a lead compound for drug development .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex bicyclic structures which are prevalent in natural products and pharmaceuticals.
Synthesis Pathway
The synthesis of tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane typically involves several steps:
- Formation of Bicyclic Framework : Utilizing starting materials that can undergo cyclization reactions.
- Functionalization : Introducing carboxylate groups to modify reactivity.
- Purification : Employing techniques such as chromatography to isolate the desired product.
This synthetic pathway allows for the exploration of various derivatives that can be tailored for specific biological activities .
Applications in Drug Discovery
In addition to its role as a CCR3 antagonist precursor, this compound's structure allows it to be a versatile building block for other bioactive molecules.
Example Applications
- Antiviral Agents : Modifications to the bicyclic structure can lead to compounds with antiviral properties.
- Anticancer Research : Investigations into the activity of related compounds have shown promise in targeting cancer cells through various mechanisms.
Data Table: Summary of Applications
| Application Area | Compound Role | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | CCR3 Antagonist Synthesis | Effective inhibition of CCR3; potential drug lead |
| Organic Synthesis | Intermediate for Bicyclic Structures | Versatile building block for complex molecules |
| Drug Discovery | Precursor for Bioactive Compounds | Potential applications in antiviral and anticancer research |
Mechanism of Action
The mechanism of action of tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist, blocking the activity of its target and thereby modulating biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Bicyclic Carboxylates
The compound’s analogs differ in ring size, heteroatom placement, and functional groups. Below is a comparative analysis:
Table 1: Key Structural and Physical Properties
Stereochemical Considerations
- Enantiomers : The (1S,4S)- and (1R,4R)-enantiomers of the target compound exhibit distinct pharmacological profiles. For example, the (1R,4R)-form (CAS 1818843-13-8) is marketed at ≥97% purity, while the (1S,4S)-isomer (CAS 1881285-41-1) is less commonly available .
- Impact on Bioactivity : Stereochemistry influences binding affinity in drug-receptor interactions. The [2.2.2] system’s rigidity enhances enantioselectivity compared to flexible analogs .
Functional Group Modifications
Biological Activity
Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS No. 617714-22-4) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 225.28 g/mol
- Purity : Typically available in purities of 97% or higher .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's structure allows it to act as a potential inhibitor in enzymatic reactions, particularly those involving β-lactamases, which are critical in antibiotic resistance mechanisms.
Antimicrobial Properties
Research indicates that compounds similar to tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane derivatives exhibit significant antimicrobial activity against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Acinetobacter baumannii | Inhibition of β-lactamases | |
| Klebsiella pneumoniae | Effective against resistant strains | |
| Pseudomonas aeruginosa | Moderate inhibitory effects |
These findings suggest that the compound may play a role in combating antibiotic-resistant bacteria.
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases:
- Study on PSEN1 Inhibition : A study demonstrated that derivatives of azabicyclo compounds could inhibit presenilin 1 (PSEN1), a key player in Alzheimer's disease pathology. The structural modifications similar to those found in tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane were shown to enhance brain permeability and inhibit amyloid precursor protein processing .
- Cell Viability Assays : In vitro assays indicated that the compound improved cell viability in neuronal cell lines exposed to neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative conditions .
Case Study 1: Antibacterial Activity Assessment
A series of experiments were conducted to assess the antibacterial efficacy of tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane against clinical isolates of resistant bacteria:
- Methodology : Disk diffusion and MIC (Minimum Inhibitory Concentration) methods were employed.
| Bacteria Strain | MIC (μg/mL) |
|---|---|
| Acinetobacter baumannii | 32 |
| Klebsiella pneumoniae | 16 |
The results indicated a promising antibacterial profile, particularly against Gram-negative strains known for their resistance mechanisms.
Case Study 2: Neuroprotective Mechanism Exploration
In a mouse model of Alzheimer's disease, treatment with tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane resulted in:
- Reduction in Amyloid Plaques : Histological analysis showed a significant reduction in amyloid plaques compared to control groups.
| Parameter | Treatment Group | Control Group |
|---|---|---|
| Amyloid Plaque Count | Reduced by 50% | Baseline levels |
These findings support the notion that this compound may have therapeutic potential for neurodegenerative diseases.
Q & A
Q. What are the primary synthetic strategies for tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate?
The synthesis of this bicyclic compound typically involves ring-closing reactions or the use of tert-butyl carboxylate as a protecting group. For example, analogous bicyclo[2.2.2]octane derivatives are synthesized via [2.2.2] ring systems formed through Diels-Alder reactions or intramolecular cyclization of amino acid precursors under acidic or catalytic conditions . The tert-butyl group is often introduced via Boc-protection to stabilize intermediates during synthesis .
Q. How is the structural integrity of this compound validated in research settings?
Structural characterization relies on techniques like nuclear magnetic resonance (NMR) for stereochemical analysis, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for resolving crystal structures. The SHELX program suite is widely used for crystallographic refinement, particularly for small-molecule systems, enabling precise determination of bond angles and stereochemistry .
Q. What are the typical applications of this compound in academic research?
This bicyclic scaffold is employed as a rigid building block in medicinal chemistry, particularly for designing peptidomimetics or constrained analogs of bioactive molecules. Its fused ring system imposes conformational restrictions, making it valuable for studying receptor-ligand interactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of derivatives with stereochemical complexity?
Stereochemical control may require chiral catalysts or enantioselective conditions. For example, asymmetric hydrogenation or enzymatic resolution can isolate specific stereoisomers. Evidence from related bicyclo[2.2.1]heptane derivatives highlights the use of chiral auxiliaries or transition-metal catalysts to achieve >97% enantiomeric excess . Kinetic studies of reaction intermediates (e.g., via HPLC or in-situ IR) are critical for identifying bottlenecks .
Q. What experimental precautions are necessary to ensure compound stability during storage?
Stability varies with substituents. While some derivatives show no significant hazards under refrigeration , others may degrade via hydrolysis of the tert-butyl group or oxidation of the ketone moiety. Recommendations include storing under inert atmospheres (N₂/Ar), using desiccants, and avoiding prolonged exposure to light . Contradictions in safety data (e.g., acute toxicity in some analogs vs. "no known hazards" ) emphasize the need to consult specific SDS for each derivative.
Q. How can computational methods aid in predicting the reactivity of this compound?
Density functional theory (DFT) calculations can model transition states for cyclization reactions or predict regioselectivity in functionalization. Molecular docking simulations are also used to evaluate its potential as a scaffold in drug design, leveraging its rigid structure to mimic natural substrates .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. crystallographic results)?
Discrepancies may arise from dynamic effects in solution (e.g., ring puckering) versus static crystal structures. Multi-technique validation—combining variable-temperature NMR, X-ray diffraction, and computational conformational analysis—is essential. For example, SHELXL refinement can resolve ambiguities in crystallographic data .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
